2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine
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Overview
Description
2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with benzenesulfonyl and bromomethoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable pyrrolidine derivative under basic conditions to form the sulfonylated pyrrolidine intermediate. This intermediate is then reacted with 2-bromo-5-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromomethoxybenzoyl group can be reduced to form corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Azide or thiocyanate derivatives.
Scientific Research Applications
2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The bromomethoxybenzoyl group may enhance the compound’s binding affinity to its targets, leading to increased potency. The pyrrolidine ring provides structural stability and contributes to the overall bioactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[(benzenesulfonyl)methyl]-1-(2-chloro-5-methoxybenzoyl)pyrrolidine
- 2-[(benzenesulfonyl)methyl]-1-(2-fluoro-5-methoxybenzoyl)pyrrolidine
- 2-[(benzenesulfonyl)methyl]-1-(2-iodo-5-methoxybenzoyl)pyrrolidine
Uniqueness
2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the benzenesulfonyl and bromomethoxybenzoyl groups provides a distinct chemical profile that can be exploited for various applications in research and industry.
Biological Activity
The compound 2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities, supported by case studies and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C16H18BrN1O3S1
- Molecular Weight: 396.29 g/mol
- CAS Number: Not specified in the search results.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and enzyme inhibition.
1. Anticancer Activity
Recent studies have shown that compounds structurally similar to this compound possess significant anticancer properties. For instance, a related compound demonstrated potent inhibitory effects on various cancer cell lines, including MCF-7 and HeLa cells, with IC50 values reported at approximately 8.47 µM and 9.22 µM, respectively .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | MCF-7 | 8.47 ± 0.18 | |
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | HeLa | 9.22 ± 0.17 |
The mechanism of action for these compounds often involves the inhibition of key enzymes involved in tumor growth and angiogenesis, such as matrix metalloproteinases (MMPs).
2. Enzyme Inhibition
The compound has potential as a selective inhibitor of phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. Similar compounds have shown promising results in inhibiting PDE4, leading to reduced inflammation and improved respiratory function in preclinical models .
Table 2: PDE Inhibition Data
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a structurally related pyrrolidine derivative using MTT assays on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as an effective anticancer agent .
Case Study 2: In Vivo Efficacy
In vivo studies using murine models demonstrated that administration of related compounds resulted in significant tumor regression and reduced metastasis, suggesting that these compounds could serve as viable candidates for further development in cancer therapy.
Properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(2-bromo-5-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4S/c1-25-15-9-10-18(20)17(12-15)19(22)21-11-5-6-14(21)13-26(23,24)16-7-3-2-4-8-16/h2-4,7-10,12,14H,5-6,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQERFCTYPOEYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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